![molecular formula C15H19NO3 B13904940 benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)
benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C15H19NO3 . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-oxabicyclo[2.2.2]octan-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: Similar in structure but with a hydroxymethyl group instead of an oxabicyclo group.
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate: Contains a cyano group, which imparts different chemical properties.
Uniqueness
Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its specific oxabicyclo structure, which can confer distinct reactivity and interaction profiles compared to other carbamates. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C15H19NO3/c17-14(18-10-12-4-2-1-3-5-12)16-15-8-6-13(7-9-15)19-11-15/h1-5,13H,6-11H2,(H,16,17) |
Clave InChI |
GDFCKFMOHSDMJE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1OC2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



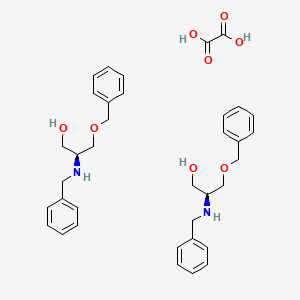
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13904871.png)
![6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13904877.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine](/img/structure/B13904882.png)


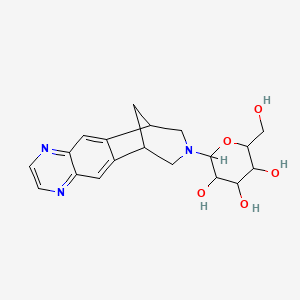
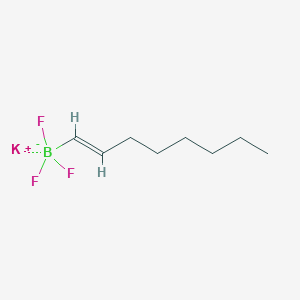

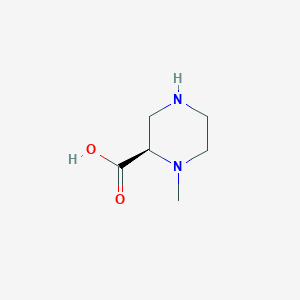
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)
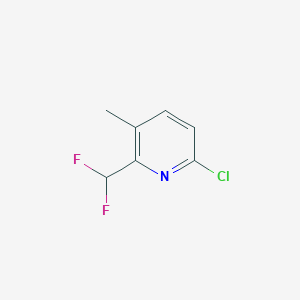
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
